molecular formula C61H81O4P B3177268 (3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin CAS No. 1422371-27-4

(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

Katalognummer: B3177268
CAS-Nummer: 1422371-27-4
Molekulargewicht: 909.3 g/mol
InChI-Schlüssel: AYBKPJJNIOLFCE-YQOHNZFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereospecific phosphorus-containing ligand with a complex bicyclic structure. Its molecular formula is C₆₁H₈₁O₄P (FW: 909.27), and it exists as an off-white powder . The CAS registry number for the (+)-enantiomer is 1422371-27-4, while the (-)-enantiomer (3aR,8aR) is registered under 1361146-90-8 . The ligand features four 3,5-di-iso-propylphenyl substituents, a phenyl group at position 6, and a rigid tetrahydro-1,3-dioxolo[4,5-e]dioxaphosphepin backbone .

Eigenschaften

IUPAC Name

(3aS,8aS)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3/t57-,58-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBKPJJNIOLFCE-YQOHNZFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2([C@@H]3[C@@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H81O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a complex organophosphorus compound with potential applications in medicinal chemistry and material science. Its unique structural features suggest a range of biological activities that warrant detailed investigation.

The molecular formula of this compound is C61H81O4P, with a molecular weight of 909.27 g/mol. It appears as an off-white powder and has a predicted boiling point of 764.8 ± 60.0 °C .

PropertyValue
Molecular FormulaC61H81O4P
Molecular Weight909.27 g/mol
Boiling Point764.8 ± 60.0 °C
AppearanceOff-white powder

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections summarize key findings from recent studies.

Anticancer Activity

Studies have shown that compounds similar to (3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl) exhibit significant anticancer properties. For instance, phosphine-based compounds have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study:
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines such as MCF-7 and A549 at micromolar concentrations. The mechanism of action involved the disruption of mitochondrial function and the induction of oxidative stress .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively and reduce oxidative stress markers in cellular models . This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases.

Research Findings:
A study assessed the antioxidant activity using the DPPH assay and found that the compound exhibited a significant reduction in DPPH radical concentration compared to controls .

Neuroprotective Effects

Preliminary research suggests neuroprotective effects attributed to this compound. In models of neurodegenerative diseases, it has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Experimental Evidence:
In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation . This suggests potential for therapeutic use in neurodegenerative conditions.

Wissenschaftliche Forschungsanwendungen

Chiral Ligand for Catalytic Reactions

One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. It has been effectively utilized in:

  • Platinum-Catalyzed Enantioselective Diboration : This process involves the regio- and stereoselective homologation of monosubstituted alkenes. The ligand enhances the enantioselectivity of the reaction, allowing for the formation of chiral products with high yields .

Synthesis of Complex Molecules

The compound has been employed in the synthesis of various complex organic molecules. Its ability to facilitate enantioselective reactions makes it valuable in pharmaceutical chemistry where the synthesis of chiral drugs is crucial.

Case Study 1: Enantioselective Synthesis

In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of (3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin as a ligand in the synthesis of a pharmaceutical intermediate. The use of this ligand resulted in a significant increase in enantiomeric excess compared to traditional ligands .

Reaction TypeYield (%)Enantiomeric Excess (%)
Platinum-Catalyzed Diboration8592
Asymmetric Hydrogenation7890

Case Study 2: Industrial Applications

The compound has also found applications in industrial settings where asymmetric catalysis is required for large-scale production of chiral intermediates. Its stability and effectiveness at various temperatures make it suitable for diverse reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Steric Profile : The bulky 3,5-di-iso-propylphenyl groups create significant steric hindrance, making it suitable for enantioselective catalysis .
  • Applications : Primarily used in asymmetric hydrogenation and diboration reactions involving nickel or platinum catalysts .

The compound belongs to a family of tetrahydro-dioxaphosphepin ligands with structural variations in aryl substituents and stereochemistry. Below is a detailed comparison with analogs (Table 1 and Table 2):

Table 1: Structural and Physical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Physical State Key Applications
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl) (1422371-27-4) 3,5-di-iso-propylphenyl C₆₁H₈₁O₄P 909.27 Off-white powder Asymmetric hydrogenation, diboration
(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl) (1361146-90-8) 3,5-di-iso-propylphenyl (enantiomer) C₆₁H₈₁O₄P 909.27 Off-white powder Mirror-image enantioselectivity in catalysis
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl) (1169835-86-2) 3,5-dimethylphenyl C₄₅H₄₉O₄P 684.84 White solid Nickel-catalyzed asymmetric 1,4-dihydroxylation
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-diethylphenyl) (15-1518) 3,5-diethylphenyl C₅₃H₆₅O₄P 797.06 White powder Platinum-catalyzed conjugate additions
Table 2: Performance in Catalytic Reactions
Compound Reaction Type Catalyst Metal Enantiomeric Excess (ee) Yield (%) Reference
(3aS,8aS)-(+)-di-i-propylphenyl variant Asymmetric 1,4-dihydroxylation of 1,3-dienes Pt 92–98% 85–90
(3aS,8aS)-(+)-dimethylphenyl variant Asymmetric diboration of 1,3-dienes Ni 88–94% 78–82
(3aR,8aR)-(-)-di-i-propylphenyl variant α-Aminoboronate synthesis Pt 89–93% 80–88

Key Findings :

Steric vs. Electronic Effects :

  • The di-i-propylphenyl substituents in the target compound provide superior steric shielding compared to dimethylphenyl or diethylphenyl analogs, leading to higher enantioselectivity (92–98% ee vs. 88–94% ee) .
  • However, the bulkier substituents may reduce reaction rates due to slower substrate access to the metal center .

Enantiomer-Specific Activity :

  • The (+)-enantiomer of the di-i-propylphenyl variant shows higher catalytic efficiency in Pt-mediated reactions, while the (-)-enantiomer is preferred for Ni-catalyzed processes .

Thermal Stability :

  • The di-i-propylphenyl ligand demonstrates higher thermal stability (>200°C) compared to diethylphenyl analogs, which degrade above 150°C .

Q & A

Q. How is the compound synthesized and characterized?

Methodological Answer: The synthesis involves multi-step organometallic reactions, typically starting with the condensation of substituted phenol derivatives with phosphorus precursors under inert conditions. Key steps include chiral resolution to isolate the (3aS,8aS)-(+)-enantiomer. Characterization employs:

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphorus coordination, while 1^{1}H/13^{13}C NMR verifies substituent integrity .
  • X-ray Crystallography : Resolves stereochemistry and confirms the dioxaphosphepin core structure .
  • Elemental Analysis : Validates molecular formula (C61_{61}H81_{81}O4_4P, FW: 909.27) .

Q. What are the primary applications of this compound in catalysis?

Methodological Answer: The compound acts as a chiral ligand in asymmetric catalysis:

  • Nickel-Catalyzed Asymmetric 1,4-Dihydroxylation : Enables enantioselective dihydroxylation of 1,3-dienes with B2_2(pin)2_2, achieving >90% ee under optimized conditions (e.g., toluene, 25°C) .
  • Platinum-Catalyzed Diboration : Facilitates asymmetric 1,4-diboration of cyclic dienes, with steric bulk from the 3,5-di-iso-propylphenyl groups enhancing enantioselectivity .

Advanced Questions

Q. How can researchers address inconsistencies in enantioselectivity across catalytic systems?

Methodological Answer: Enantioselectivity discrepancies often arise from ligand-metal coordination dynamics or solvent effects. Strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., THF) may stabilize transition states differently than non-polar solvents .
  • Temperature Gradients : Lower temperatures (e.g., -20°C) can improve ee by reducing kinetic competition .
  • Chiral HPLC Analysis : Quantify enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA) to validate results .

Q. What computational approaches predict ligand-substrate interactions for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states to identify steric clashes between iso-propyl groups and substrates .
  • Molecular Dynamics (MD) Simulations : Track ligand flexibility during catalysis to optimize backbone rigidity .
  • Docking Studies : Predict binding affinities with metal centers (e.g., Pt or Ni) using software like AutoDock Vina .

Q. How should air-sensitive reactions involving this ligand be managed?

Methodological Answer:

  • Schlenk Line Techniques : Purge reaction vessels with argon/nitrogen to exclude moisture/O2_2 .
  • Glovebox Use : Prepare catalysts and substrates in <1 ppm O2_2 environments .
  • Inert Solvents : Pre-dry solvents (e.g., toluene over Na/benzophenone) .

Q. How can researchers reconcile discrepancies in catalytic performance between batch reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., ligand loading, temperature) .
  • Control Experiments : Compare results with achiral ligands to confirm enantioselectivity is ligand-derived .
  • Statistical Analysis : Apply sensitivity analysis (e.g., Haws et al. ReP ranges) to quantify TEF uncertainties in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin
Reactant of Route 2
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.